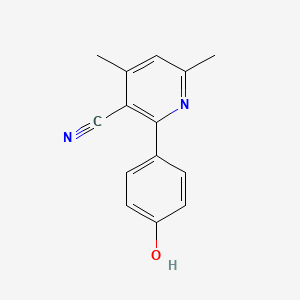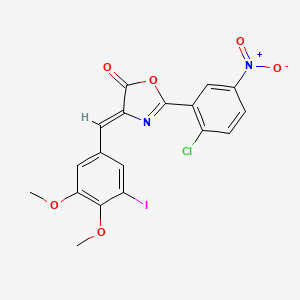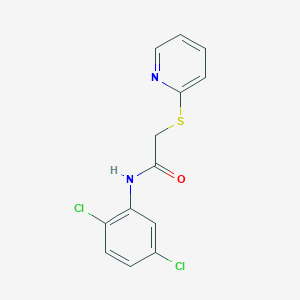![molecular formula C12H12N6OS B6012297 N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)
N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ATP-competitive inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have several applications in scientific research.
Mécanisme D'action
The mechanism of action of N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its ability to bind to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. This compound has been found to be highly selective for protein kinases, with little or no activity against other enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that it inhibits. For example, inhibition of CDKs has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK-3 has been found to improve insulin sensitivity and reduce inflammation in animal models of diabetes. Inhibition of MAPKs has been implicated in the treatment of several inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in lab experiments is its high selectivity for protein kinases. This makes it an ideal tool for studying the role of specific protein kinases in cellular signaling pathways. However, the use of this compound in lab experiments is limited by its low solubility in aqueous solutions. This can be overcome by using DMSO as a solvent or by using analogs of this compound with improved solubility.
Orientations Futures
There are several future directions for the use of N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in scientific research. One direction is the development of analogs with improved selectivity and solubility. Another direction is the use of this compound in the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the use of this compound in combination with other drugs or therapies may lead to improved outcomes in these diseases. Finally, the use of this compound in the study of cellular signaling pathways may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
The synthesis of N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves the reaction of 2-chloro-N-allylacetamide and 2-thienylmethylamine in the presence of a base and a copper catalyst. The reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO), at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been found to have several applications in scientific research. It is used as an N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamineive inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. This compound has been found to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs). These enzymes are implicated in several diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
6-N-prop-2-enyl-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c1-2-5-13-9-10(14-7-8-4-3-6-20-8)16-12-11(15-9)17-19-18-12/h2-4,6H,1,5,7H2,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNWVFYZBLUNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=NON=C2N=C1NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6012216.png)

![2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)
![4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B6012237.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B6012250.png)

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)


![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)
![4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6012302.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)
![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
